molecular formula C16H16ClF3N2O2 B2427967 (E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide CAS No. 1009669-94-6

(E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Cat. No.: B2427967
CAS No.: 1009669-94-6
M. Wt: 360.76
InChI Key: PGJWZVCOJUZJGK-VQHVLOKHSA-N
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Description

(E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a chloro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable amine and an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethyl Group: Using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

    Substitution on the Phenyl Ring: Chlorination and methylation reactions to introduce the chloro and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or other electrophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-chlorophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
  • (E)-N-(2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (E)-N-(3-chloro-2-methylphenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This can make it particularly valuable in certain applications where these properties are desired.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O2/c1-10-11(17)4-2-5-12(10)21-15(24)13-6-3-8-22(13)9-7-14(23)16(18,19)20/h2,4-5,7,9,13H,3,6,8H2,1H3,(H,21,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWZVCOJUZJGK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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